molecular formula C9H9FN2O3 B8299389 2-(4-Amino-3-fluorobenzamido)acetic acid

2-(4-Amino-3-fluorobenzamido)acetic acid

Cat. No.: B8299389
M. Wt: 212.18 g/mol
InChI Key: PBJCSWGPHYWILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-3-fluorobenzamido)acetic acid is a useful research compound. Its molecular formula is C9H9FN2O3 and its molecular weight is 212.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9FN2O3

Molecular Weight

212.18 g/mol

IUPAC Name

2-[(4-amino-3-fluorobenzoyl)amino]acetic acid

InChI

InChI=1S/C9H9FN2O3/c10-6-3-5(1-2-7(6)11)9(15)12-4-8(13)14/h1-3H,4,11H2,(H,12,15)(H,13,14)

InChI Key

PBJCSWGPHYWILP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC(=O)O)F)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of benzyl 2-(3-fluoro-4-nitrobenzamido)acetate (200 mg) in EtOAc (10 mL) was added Pd/C (10%, 200 mg) at rt and stirred under the atmosphere of H2 gas for 20 min. Work-up of the reaction mixture as described in example 1 gave product as an off-brown color solid (100 mg, 79%), mp 198-200° C. 1H NMR (400 MHz, DMSO-d6): δ 12.52 (1H, br s), 8.45 (1H, br s), 7.52 (1H, d, J=13.2 Hz), 7.47 (1H, d, J=8.0 Hz), 6.77 (1H, t, J=8.4 Hz), 5.71 (2H, s), 3.87 (2H, d, J=5.2 Hz); 13C NMR (100 MHz, DMSO-d6): δ 171.5, 165.5, 149.5 (d, J=235 Hz), 139.7 (d, J=13.0 Hz), 124.3 (d, J=2.0 Hz), 121.1 (d, J=6.0 Hz), 114.8 (d, J=4.0 Hz), 114.0 (d, J=20.0 Hz), 41.2; LC-MS (negative ion mode): m/z 211 (M−H)−.
Name
benzyl 2-(3-fluoro-4-nitrobenzamido)acetate
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
Yield
79%

Synthesis routes and methods II

Procedure details

A mixture of 2,2,2-trichloroethyl 2-(3-fluoro-4-nitrobenzamido)acetate (40 mg, 0.1 mmol), zinc dust (105 mg, 1.61 mmol) and AcOH (3 mL) was stirred at 85-90° C. for 15 min. The reaction mixture was attained to rt and diluted with EtOAc (30 mL). The solution was filtered through super cell and washed with EtOAc (2×5 mL). The residue obtained after evaporation of the solvent was chromatographed using chloroform:methanol (60:40) as eluents to give the product as an off-white color solid (17 mg, 75%), mp 198-200° C.
Name
2,2,2-trichloroethyl 2-(3-fluoro-4-nitrobenzamido)acetate
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
105 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
75%

Synthesis routes and methods III

Procedure details

To a suspension of iron powder (231 mg, 4.13 mmol) in AcOH (2 mL) was added 2-(3-fluoro-4-nitrobenzamido)acetic acid (100 mg, 0.413 mmol) at rt and stirred at 85-90° C. for 15 min. The reaction mixture was attained to rt and diluted with EtOAc (20 mL). The solution was stirred for 5 min and filtered through celite. The celite bed was washed with EtOAc (10 mL) and the combined organic layer was evaporated under reduced pressure. The residue was chromatographed over silica gel column using chloroform:methanol (70:30) as eluents to give the product as an off-white color solid (62 mg, 71%), 198-200° C.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
231 mg
Type
catalyst
Reaction Step Three
Name
Yield
71%

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